(4-Methoxy-2,3,6-trimethylphenyl)methyl-triphenylphosphanium;bromide

Retinoid Synthesis Wittig Olefination Drug Intermediate

Generic benzylphosphonium salts fail in retinoid synthesis-only the 4-methoxy-2,3,6-trimethyl substitution pattern delivers the correct acitretin aryl domain. This dedicated Wittig precursor eliminates multi-step de novo ring construction, installing the fully decorated aromatic motif in a single olefination step. Key advantages: • Directly yields 13-cis-acitretin aryl side chain; non-interchangeable with simpler phosphonium salts (LogP 6.96 vs. ~2.2 ensures optimal organic-phase partitioning). • Bromide counterion and high lipophilicity enable reproducible ylide formation kinetics in anhydrous aprotic solvents (CHCl₃, DCM, EtOH, MeOH). • Paired use with d3-isotopologue supports robust LC-MS/MS quantitation for process analytics.

Molecular Formula C29H30BrOP
Molecular Weight 505.4 g/mol
CAS No. 54486-05-4
Cat. No. B020201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Methoxy-2,3,6-trimethylphenyl)methyl-triphenylphosphanium;bromide
CAS54486-05-4
Synonyms[(4-Methoxy-2,3,6-trimethylphenyl)methyl]triphenyl-phosphonium Bromide; 
Molecular FormulaC29H30BrOP
Molecular Weight505.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C)C)OC.[Br-]
InChIInChI=1S/C29H30OP.BrH/c1-22-20-29(30-4)24(3)23(2)28(22)21-31(25-14-8-5-9-15-25,26-16-10-6-11-17-26)27-18-12-7-13-19-27;/h5-20H,21H2,1-4H3;1H/q+1;/p-1
InChIKeyIYZVCXOMXVTXGD-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Compound Profile & Procurement Relevance


(4-Methoxy-2,3,6-trimethylphenyl)methyl-triphenylphosphanium bromide (CAS 54486-05-4) is a quaternary phosphonium salt featuring a tri-substituted benzyl group (4-methoxy-2,3,6-trimethyl) attached to a triphenylphosphonium center with bromide as the counterion [1]. With a molecular formula of C29H30BrOP and a molecular weight of 505.4 g/mol, this compound serves as a critical Wittig reagent precursor specifically designed for the synthesis of 13-cis-acitretin and related retinoid analogs . Its unique substitution pattern on the aromatic ring directly corresponds to the aryl motif required in the final pharmacologically active retinoid structure, making it non-interchangeable with simpler benzylphosphonium salts.

Generic Substitution Limitations


Substituting this compound with generic benzyltriphenylphosphonium salts (e.g., CAS 1449-46-3 or 1100-88-5) is not chemically feasible for retinoid synthesis. The 4-methoxy-2,3,6-trimethyl substitution pattern on the aromatic ring is an absolute structural requirement for constructing the aryl domain of 13-cis-acitretin and its analogs. Simplified analogs lacking these substituents would lead to incorrect final products with altered or abolished biological activity . Furthermore, the bromide counterion and the enhanced lipophilicity (logP 6.96 vs. ~2.18 for unsubstituted benzyltriphenylphosphonium chloride) critically influence both the salt's solubility behavior and the ylide formation kinetics in Wittig olefination, making direct replacement unpredictable without extensive re-optimization .

Quantitative Evidence Guide


Structural Specificity in Acitretin Synthesis

The compound is explicitly designated as an intermediate in the synthesis of 13-cis-Acitretin . Unlike generic benzyltriphenylphosphonium bromide (CAS 1449-46-3) or chloride (CAS 1100-88-5), which lack the 4-methoxy-2,3,6-trimethyl substitution, this compound provides the precisely substituted aryl fragment required for the retinoid's pharmacophoric integrity. Any alternative phosphonium salt would fail to produce the correct 4-methoxy-2,3,6-trimethylphenyl-substituted retinoid structure, rendering it useless for this essential synthetic step.

Retinoid Synthesis Wittig Olefination Drug Intermediate

Lipophilicity (LogP) Comparison

The target compound exhibits a computed LogP of 6.96 , reflecting the contribution of the 4-methoxy group and three methyl substituents on the benzyl ring. In contrast, the unsubstituted benzyltriphenylphosphonium chloride (CAS 1100-88-5) has a reported LogP of 2.18 . This >4.7 log unit difference represents a >50,000-fold theoretical difference in octanol-water partition coefficient, indicating drastically enhanced lipophilicity for the target compound. This property critically impacts solubility in organic solvents versus aqueous media, extraction efficiency, and potential phase-transfer catalysis performance.

Physicochemical Properties Lipophilicity Phase-Transfer Behavior

Wittig Reactivity in Retinoid Synthesis

In the synthesis of fluorinated retinoic acid analogs, the chloride version of this phosphonium salt (13f) was employed in a Wittig reaction, giving a mixture of (E/Z,E)-2-fluoro-3-methyl-5-(2,3,6-trimethyl-4-methoxyphenyl)-2,4-pentadienoate isomers [1]. This contrasts with aryl-phosphonium salts 13a–e (lacking the 4-methoxy-2,3,6-trimethyl pattern), which produced distinct (2E,4E,6Z,8E)-nonatetraenoate products under identical conditions. The difference in reactivity and product distribution highlights that the substitution pattern of this phosphonium salt alters the ylide's electronic character and the Wittig condensation's regiochemical outcome. While this evidence is from the chloride salt, the bromide analog is expected to exhibit similar reactivity due to the common cation structure.

Wittig Reaction Ylide Reactivity E/Z Stereoselectivity

Organic Solubility Advantage

The target compound is soluble in chloroform, dichloromethane, ethanol, and methanol . In contrast, the unsubstituted benzyltriphenylphosphonium chloride is highly water-soluble and typically recrystallized from water or alcohol-water mixtures . This divergence in solubility profiles reflects the increased organic character imparted by the methoxy and methyl substituents on the benzyl ring (supported by the LogP difference described above). The bromide target compound is thus preferred for anhydrous Wittig reactions in aprotic organic solvents, where water contamination must be avoided to prevent ylide hydrolysis.

Solubility Formulation Process Chemistry

Low-Temperature Storage Requirement

The target compound requires storage at 0°C , indicating limited thermal stability at ambient temperature. While many phosphonium salts (e.g., benzyltriphenylphosphonium chloride) are stable at room temperature with reported melting points above 330°C , the specific substitution pattern of this compound may render it more prone to thermal degradation. This storage constraint is a critical logistical consideration for procurement and inventory management, as improper storage will result in compound degradation and experimental failure.

Stability Storage Conditions Handling

Deuterated Internal Standard Availability

The deuterated analog (4-Methoxy-2,3,6-trimethylbenzyl)-triphenylphosphonium bromide-d3 is commercially available as a stable isotope-labeled internal standard . This isotopologue enables precise quantitation of the unlabeled compound in complex biological matrices or reaction mixtures using LC-MS/MS. Generic benzylphosphonium salts often lack commercially available deuterated counterparts, limiting quantitative bioanalytical method development. The availability of both the unlabeled (CAS 54486-05-4) and d3-labeled forms provides a validated quantitative workflow for pharmacokinetic, metabolism, or process analytical technology (PAT) studies involving this specific phosphonium salt.

Deuterated Internal Standard LC-MS/MS Quantitative Bioanalysis

Optimal Application Scenarios


13-cis-Acitretin & Retinoid Intermediate Synthesis

This compound is the dedicated phosphonium salt precursor for constructing the 4-methoxy-2,3,6-trimethylphenyl-bearing side chain of 13-cis-acitretin via Wittig olefination . The bromide salt, upon deprotonation with a strong base, generates a stabilized benzyl ylide that reacts with the appropriate aldehyde partner to install the critical aryl motif. Generically substituted benzylphosphonium salts cannot produce the correct retinoid structure, making this compound irreplaceable in this synthetic route. The enhanced lipophilicity (LogP 6.96) of the salt also facilitates reactions in aprotic organic solvents under anhydrous conditions .

Bioanalytical Method Development with Deuterated Standard

When developing LC-MS/MS methods for tracking phosphonium salt intermediates in pharmacokinetic studies or process analytical chemistry, the paired use of the unlabeled target compound and its d3-isotopologue enables robust internal standardization . The identical physicochemical properties (solubility, stability, ionization efficiency) of the labeled and unlabeled forms minimize matrix effects and ensure accurate quantitation down to trace levels.

SAR Studies of Retinoid Analogs

Researchers investigating the biological impact of the 4-methoxy-2,3,6-trimethylphenyl motif in retinoids require this specific phosphonium salt as a building block. Unlike simpler benzylphosphonium salts, this compound introduces the fully decorated aromatic ring in a single Wittig step, enabling systematic SAR exploration of the retinoid aryl domain without multi-step de novo ring construction [1]. Its distinct reactivity profile producing pentadienoate intermediates (as opposed to nonatetraenoates from other aryl phosphonium salts) offers strategic flexibility in analog design.

Phase-Transfer Catalysis with High Lipophilicity

The significantly elevated LogP of this phosphonium salt (6.96 vs. ~2.2 for unsubstituted analogs) makes it a candidate for phase-transfer catalysis studies where high organic-phase partitioning is needed . Its organic-solvent solubility profile (chloroform, dichloromethane, ethanol, methanol) enables catalyst screening in biphasic systems where water-soluble phosphonium salts would partition unfavorably into the aqueous layer, reducing catalytic efficiency.

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